molecular formula C23H23N3O3S2 B11287651 2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide

2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B11287651
M. Wt: 453.6 g/mol
InChI Key: JZIRLQUOTRQWDY-UHFFFAOYSA-N
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Description

2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(2-ETHOXYPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a benzyl group, and an ethoxyphenylacetamide moiety

Preparation Methods

The synthesis of 2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(2-ETHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under specific conditions to form the thieno[3,2-d]pyrimidine core.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction.

    Attachment of the Ethoxyphenylacetamide Moiety: This step involves the reaction of the intermediate compound with 2-ethoxyphenylacetic acid or its derivatives under suitable conditions to form the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(2-ETHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions employed, and they can include various functionalized derivatives of the original compound.

Scientific Research Applications

2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(2-ETHOXYPHENYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

    Biological Research: It is used as a tool compound in biological studies to investigate cellular processes and molecular mechanisms.

    Industrial Applications: The compound’s chemical properties make it useful in various industrial processes, including catalysis and the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(2-ETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered signaling pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(2-ETHOXYPHENYL)ACETAMIDE can be compared with other thienopyrimidine derivatives, such as:

Properties

Molecular Formula

C23H23N3O3S2

Molecular Weight

453.6 g/mol

IUPAC Name

2-[(3-benzyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide

InChI

InChI=1S/C23H23N3O3S2/c1-2-29-19-11-7-6-10-17(19)24-20(27)15-31-23-25-18-12-13-30-21(18)22(28)26(23)14-16-8-4-3-5-9-16/h3-11H,2,12-15H2,1H3,(H,24,27)

InChI Key

JZIRLQUOTRQWDY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SCC3

Origin of Product

United States

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